Ethyl 2-(2,5-dioxoimidazolidin-4-ylidene)acetate
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Overview
Description
Ethyl 2-(2,5-dioxoimidazolidin-4-ylidene)acetate is a chemical compound with the molecular formula C7H8N2O4 and a molecular weight of 184.15 g/mol . It is known for its unique structure, which includes an imidazolidinone ring, making it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,5-dioxoimidazolidin-4-ylidene)acetate typically involves the reaction of ethyl acetoacetate with urea under specific conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the imidazolidinone ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with precise control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,5-dioxoimidazolidin-4-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted imidazolidinone derivatives .
Scientific Research Applications
Ethyl 2-(2,5-dioxoimidazolidin-4-ylidene)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(2,5-dioxoimidazolidin-4-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound’s imidazolidinone ring plays a crucial role in its biological activity, allowing it to bind to enzymes and receptors, thereby modulating their functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 2-(2,5-dioxoimidazolidin-4-ylidene)acetate can be compared with other similar compounds, such as:
Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate: Similar structure but with a methyl group at the 1-position.
Thiazolidine-2,4-dione derivatives: Compounds with a thiazolidine ring, known for their diverse biological activities.
Indole derivatives: Compounds containing an indole ring, widely studied for their pharmacological properties.
These comparisons highlight the uniqueness of this compound, particularly its imidazolidinone ring, which imparts distinct chemical and biological properties .
Biological Activity
Ethyl 2-(2,5-dioxoimidazolidin-4-ylidene)acetate is a compound of significant interest due to its unique imidazolidinone structure, which has been linked to various biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure and Synthesis
This compound is synthesized through a reaction involving ethyl acetoacetate and urea, typically under acidic conditions with catalysts such as p-toluenesulfonic acid. The synthesis process is crucial for obtaining high yields and purity of the compound, which is essential for subsequent biological evaluations.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In comparative studies, it has shown effectiveness similar to or greater than standard antibiotics like cefuroxime against Gram-positive bacteria such as Bacillus subtilis and Bacillus cereus. The structure-activity relationship (SAR) suggests that modifications to the imidazolidinone core can significantly influence antibacterial potency .
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have yielded promising results. Studies utilizing MTT assays have demonstrated that it can inhibit the growth of cancer cell lines such as HepG2 (liver cancer) and SH-SY5Y (neuroblastoma). The compound's mechanism appears to involve the induction of apoptosis in these cells, although further research is needed to elucidate the specific pathways involved .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The imidazolidinone ring facilitates binding to enzymes and receptors, modulating their functions. This interaction can lead to alterations in metabolic pathways that are crucial for microbial survival and cancer cell proliferation .
Study on Antibacterial Efficacy
A comprehensive study evaluated the antibacterial efficacy of this compound against multiple strains. The findings indicated:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Bacillus subtilis | 12.5 µg/mL |
Staphylococcus aureus | 25 µg/mL |
Escherichia coli | 50 µg/mL |
These results highlight its potential as a novel antimicrobial agent .
Cytotoxicity Assessment
In vitro cytotoxicity assessments were conducted on human embryonic kidney cells (HEK-293), revealing that this compound exhibits low toxicity at concentrations up to 30.82 mg/L. This indicates a favorable therapeutic index, suggesting that it may be safe for further development in clinical applications .
Properties
IUPAC Name |
ethyl (2E)-2-(2,5-dioxoimidazolidin-4-ylidene)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-2-13-5(10)3-4-6(11)9-7(12)8-4/h3H,2H2,1H3,(H2,8,9,11,12)/b4-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSSMAHEFCXIIU-ONEGZZNKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1C(=O)NC(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/1\C(=O)NC(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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